molecular formula C18H27ClN2O2 B4077404 2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

Cat. No.: B4077404
M. Wt: 338.9 g/mol
InChI Key: FLXMUTOOIDLZEM-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenoxy group and a tetramethylpiperidinyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxy intermediate.

    Introduction of the Piperidinyl Group: The next step involves the reaction of the 3-chlorophenoxy intermediate with 2,2,6,6-tetramethylpiperidine under suitable conditions to introduce the piperidinyl group.

    Amidation Reaction: Finally, the amidation reaction is carried out by reacting the intermediate with a suitable amine to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may result in the formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine
  • 2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Uniqueness

2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-12(23-15-8-6-7-13(19)9-15)16(22)20-14-10-17(2,3)21-18(4,5)11-14/h6-9,12,14,21H,10-11H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXMUTOOIDLZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC(NC(C1)(C)C)(C)C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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